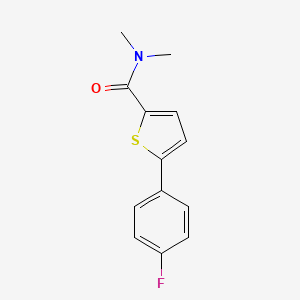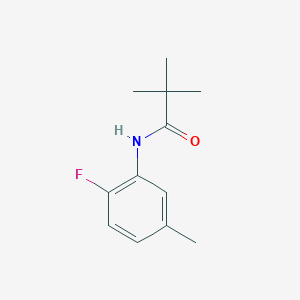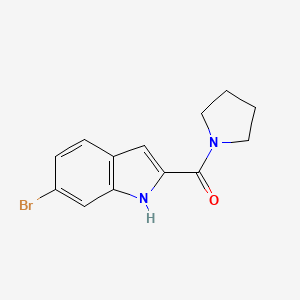![molecular formula C13H16N2O2 B7476019 5,5-Dimethyl-3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7476019.png)
5,5-Dimethyl-3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Dimethyl-3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine-2,4-dione derivatives. It has gained significant attention in the scientific community due to its potential use in various research applications.
作用機序
The mechanism of action of 5,5-Dimethyl-3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. Moreover, it also inhibits the activity of lipoxygenase (LOX), which is involved in the production of leukotrienes. Additionally, it has been found to inhibit the activity of nuclear factor kappa B (NF-κB), which is involved in the regulation of various genes associated with inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Moreover, it has also been found to reduce the expression of various genes associated with inflammation and cancer. Additionally, it has been found to improve insulin sensitivity and reduce blood glucose levels in diabetic animals.
実験室実験の利点と制限
One of the main advantages of 5,5-Dimethyl-3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Moreover, it exhibits significant anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. However, one of the limitations of this compound is its potential toxicity, which needs to be carefully evaluated before its use in humans.
将来の方向性
There are several future directions for the research on 5,5-Dimethyl-3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione. One of the potential directions is its use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Moreover, it can also be investigated for its potential use in the treatment of other inflammatory and autoimmune disorders. Additionally, its potential use in combination therapy with other drugs can also be explored to enhance its therapeutic efficacy.
合成法
The synthesis of 5,5-Dimethyl-3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione involves the reaction of 4-methylbenzylamine with ethyl acetoacetate in the presence of acetic acid and sodium acetate. The resulting product is then treated with hydrochloric acid to obtain the final compound. The synthesis method is relatively simple and can be easily carried out in a laboratory setting.
科学的研究の応用
5,5-Dimethyl-3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione has been extensively studied for its potential use in various research applications. It has been found to exhibit significant anti-inflammatory, anti-tumor, and anti-diabetic properties. Moreover, it has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
5,5-dimethyl-3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9-4-6-10(7-5-9)8-15-11(16)13(2,3)14-12(15)17/h4-7H,8H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVHNVILDDSJJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(NC2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(dimethylcarbamoyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B7475937.png)

![1-{4-[(Methylsulfanyl)methyl]benzoyl}pyrrolidine](/img/structure/B7475939.png)
![N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B7475954.png)

![N-[(2-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7475967.png)
![(2S)-3-phenyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid](/img/structure/B7475977.png)





![[2-(3-Fluoroanilino)-2-oxoethyl] 2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylbenzoate](/img/structure/B7476042.png)
![5-bromo-N-[(4-bromophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7476046.png)